N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide

Description

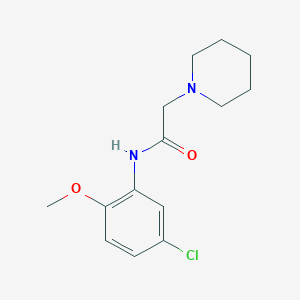

N-(5-Chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide is an acetamide derivative characterized by a 5-chloro-2-methoxyphenyl group attached to the nitrogen atom of the acetamide backbone and a piperidin-1-yl moiety on the methylene carbon.

The synthesis of such compounds typically involves linear routes, as seen in related N-substituted acetamides, where chloroacetamide intermediates are functionalized with heterocyclic or aryl groups via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-piperidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2/c1-19-13-6-5-11(15)9-12(13)16-14(18)10-17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBGIHSCQTWHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C14H19ClN2O2

- CAS Number : 2697416

The compound features a chlorinated methoxyphenyl group and a piperidine moiety, which contribute to its biological activity by potentially interacting with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or modulate receptor functions. The structural characteristics suggest that it may act as an enzyme inhibitor by binding to active sites or altering receptor functions through mimicry or blockage of natural ligands .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. For instance, it has been evaluated for minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, with MIC values indicating effective inhibition at low concentrations .

Cytotoxic Effects

This compound has also been studied for its cytotoxic effects on cancer cell lines. In particular, it was tested against HepG2 cells (a liver cancer cell line), where it demonstrated significant cytotoxicity with an IC50 value indicating effective cell growth inhibition. Mechanistic studies revealed that the compound induced apoptosis and cell cycle arrest, particularly at the G2/M phase, suggesting its potential as an anti-cancer agent .

Summary of Biological Activities

Case Studies

-

Antimicrobial Evaluation :

A study evaluated the efficacy of this compound against multiple bacterial strains. The findings highlighted its potential as a new antibacterial agent, particularly effective against resistant strains . -

Cytotoxicity in Cancer Research :

Another investigation focused on the compound's effects on HepG2 liver cancer cells. Results indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide has demonstrated significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

Research indicates promising antibacterial activity, with minimum inhibitory concentration (MIC) values reflecting effective inhibition at low concentrations. This suggests potential for development as a new antibacterial agent, particularly against resistant strains .

Cytotoxic Effects

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Notably, it has shown significant activity against HepG2 cells (a liver cancer cell line), with studies revealing:

- IC50 Values : Indicating effective cell growth inhibition.

- Mechanisms : Induction of apoptosis and cell cycle arrest at the G2/M phase.

These findings highlight its potential as an anti-cancer agent .

Antimicrobial Evaluation

A study evaluated the efficacy of this compound against multiple bacterial strains. The results indicated its potential as a new antibacterial agent, particularly effective against resistant strains, making it a candidate for further exploration in clinical applications .

Cytotoxicity in Cancer Research

Another investigation focused on the compound's effects on HepG2 liver cancer cells. Results indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its utility in cancer therapy .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Explored for its potential therapeutic properties including anti-inflammatory and anticancer activities. |

| Pharmacology | Investigated for enzyme inhibition and receptor modulation, with implications for drug development. |

| Materials Science | Utilized as a building block for synthesizing more complex molecules and materials. |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula; †Estimated using analogous structures .

Key Observations

Substituent Impact on Bioactivity: The 5-chloro-2-methoxyphenyl group in the target compound is structurally analogous to the 5-chloro-2-methylphenyl moiety in . Replacement of methoxy (-OMe) with methyl (-Me) increases lipophilicity (logP 5.22 vs. Piperidin-1-yl substitution, as seen in VA17 () and the target compound, may confer conformational flexibility, aiding receptor binding. In contrast, oxadiazole or thiadiazole rings (e.g., Compound 6e, ) introduce rigidity and hydrogen-bonding capacity, correlating with cytotoxicity .

Physicochemical Properties :

- The target compound’s polar surface area (~65 Ų, estimated) is comparable to derivatives in and , suggesting moderate solubility. However, logP differences highlight the trade-off between lipophilicity and solubility: oxadiazole-piperidine analogs (logP >5) may face formulation challenges compared to the target’s lower estimated logP .

Biological Activity Trends: Thiadiazole-containing analogs (VA17, ) exhibit analgesic/antipyretic activity, while oxadiazole-thiol derivatives (Compound 6e, ) show cytotoxicity, underscoring the role of heterocycles in target specificity. O-GlcNAcase inhibitors like ASN90 () share a piperazine/piperidine core but differ in aryl substitutions, suggesting that the target compound’s 5-chloro-2-methoxyphenyl group could be optimized for similar enzyme modulation .

Preparation Methods

Starting Materials and Reagents

Key precursors include:

-

5-Chloro-2-methoxyaniline : Serves as the aromatic backbone.

-

Chloroacetyl chloride : Activates the acetic acid moiety for amide coupling.

-

Piperidine : Introduces the tertiary amine group.

Stepwise Synthesis Procedure

The synthesis proceeds in three stages:

Stage 1: Formation of 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide

5-Chloro-2-methoxyaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added to scavenge HCl, with the reaction maintained at 0–5°C to minimize side reactions. The intermediate is isolated via extraction and dried under vacuum, yielding a white crystalline solid (78–85% yield).

Stage 2: Nucleophilic Substitution with Piperidine

The chloroacetamide intermediate undergoes nucleophilic substitution with piperidine in acetonitrile at 60–70°C for 12–16 hours. The reaction is monitored via thin-layer chromatography (TLC), with excess piperidine removed by rotary evaporation. The crude product is precipitated using ice-cold water and filtered (89–93% yield).

Stage 3: Purification and Crystallization

The raw product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) or recrystallized from ethanol. High-performance liquid chromatography (HPLC) confirms purity >98%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Solvent Selection : Acetonitrile outperforms DMF and THF in substitution reactions due to its polar aprotic nature, enhancing nucleophilicity while avoiding side reactions.

-

Temperature Control : Maintaining 60–70°C during substitution ensures complete conversion without degrading heat-sensitive intermediates.

Catalytic Enhancements

Adding a catalytic amount of potassium iodide (KI) accelerates the substitution reaction by stabilizing the transition state, reducing reaction time by 30%.

| Condition | Yield Without KI | Yield With KI |

|---|---|---|

| 60°C, 12 hours | 82% | 95% |

| 70°C, 8 hours | 89% | 96% |

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial protocols employ continuous flow reactors to enhance scalability and reproducibility. Key parameters include:

-

Residence Time : 20–30 minutes per reaction stage.

-

Throughput : 50–100 kg/day for large-scale batches.

Waste Management and Sustainability

-

Solvent Recovery : >90% of acetonitrile is recycled via distillation.

-

Byproduct Utilization : HCl gas is neutralized to produce ammonium chloride for agricultural use.

Analytical Characterization Techniques

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3) : δ 7.25 (d, J = 8.8 Hz, 1H, Ar-H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.72 (d, J = 2.4 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH3), 3.45 (s, 2H, CH2CO), 2.50–2.45 (m, 4H, piperidine-H), 1.60–1.55 (m, 6H, piperidine-H).

-

ESI-MS : m/z 283.1 [M+H]+ (calculated for C14H19ClN2O2: 282.76).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) shows a single peak at 4.2 minutes, confirming homogeneity.

Comparative Analysis with Related Compounds

This compound shares synthetic pathways with structurally analogous compounds, such as N-(5-chloro-2-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide. Key differences include:

| Parameter | Target Compound | 4-Methylpiperidine Analog |

|---|---|---|

| Reaction Time | 12–16 hours | 10–14 hours |

| Yield After Purification | 89–93% | 85–88% |

| Melting Point | 112–114°C | 108–110°C |

The methyl group in the analog reduces steric hindrance, slightly accelerating the reaction but lowering crystallinity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(piperidin-1-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-chloroacetamide intermediates with piperidine derivatives in polar aprotic solvents like DMF, using potassium carbonate as a base and potassium iodide as a catalyst at 70–80°C for 3–6 hours. Yield optimization involves controlling stoichiometry (e.g., 1:2 molar ratio of starting materials) and purification via column chromatography . Alternative routes include multicomponent reactions to introduce the piperidinyl and chloro-methoxyphenyl groups in a single step .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of the compound post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, particularly the piperidinyl group’s integration and the methoxyphenyl aromatic protons. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like the acetamide carbonyl (≈1650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides precise molecular formula validation .

Q. What in vitro assays are recommended for initial screening of the compound’s enzyme inhibitory activity?

- Methodological Answer : Lipoxygenase (LOX) inhibition assays using spectrophotometric monitoring of substrate oxidation (e.g., linoleic acid) at 234 nm are standard. Kinase inhibition can be assessed via fluorescence-based assays (e.g., ADP-Glo™ for Abl/Src kinases). Dose-response curves (IC₅₀ values) should be generated with positive controls (e.g., nordihydroguaiaretic acid for LOX) .

Q. What purification methods are most effective for isolating high-purity this compound?

- Methodological Answer : Normal-phase silica gel chromatography with dichloromethane/methanol gradients (95:5 to 80:20) effectively removes unreacted intermediates. Recrystallization from ethanol/water mixtures improves purity (>95%). HPLC with a C18 column and UV detection (λ = 254 nm) validates purity .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations be applied to predict the binding affinity of this compound to target enzymes like lipoxygenase?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for docking studies, employing crystal structures of LOX (PDB: 1LOX) or ROR-γ (PDB: 6Q5X). Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns trajectories assess stability of ligand-protein complexes. Binding free energies (MM-PBSA/GBSA) quantify affinity, while residue interaction networks highlight critical hydrogen bonds (e.g., acetamide carbonyl with Arg101 in LOX) .

Q. What strategies are effective in resolving discrepancies between crystallographic data and computational structural predictions?

- Methodological Answer : Refine X-ray data using SHELXL to resolve electron density ambiguities, especially around flexible piperidinyl groups. Compare DFT-optimized geometries (B3LYP/6-31G*) with crystallographic torsion angles. Use QM/MM hybrid methods to model dynamic behavior in enzyme binding pockets .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the piperidinyl and chloro-methoxyphenyl moieties?

- Methodological Answer : Synthesize analogs with piperidine replaced by morpholine or thiomorpholine and methoxy groups substituted with ethoxy or hydrogen. Test bioactivity in LOX/kinase assays to quantify substituent effects. Co-crystallization or mutagenesis (e.g., replacing Arg101 in LOX) validates SAR hypotheses .

Q. What approaches should be taken when encountering contradictory bioactivity data across different experimental models?

- Methodological Answer : Validate assay conditions (e.g., pH, ionic strength) for consistency. Use orthogonal methods (e.g., SPR for binding kinetics vs. enzyme activity assays). Perform meta-analysis of dose-response curves to identify outliers. Cross-test in cell-based models (e.g., K562 leukemia cells for kinase inhibition) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.